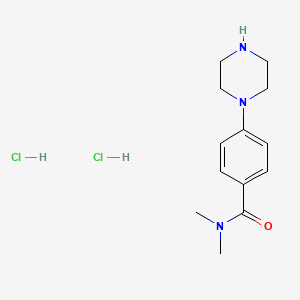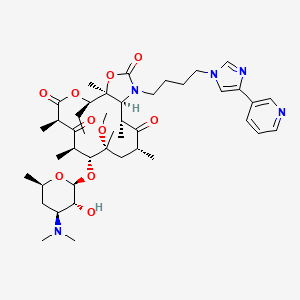
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (2R,4R)-4-Methyl-2-piperidinecarboxylicethylester typically involves the following steps:
Starting Material: The synthesis begins with 4-methyl-2-cyanopiperidine.
Hydrolysis: The 4-methyl-2-cyanopiperidine undergoes hydrolysis using hydrochloric acid to form 4-methyl-2-piperidinecarboxylic acid hydrochloride.
Esterification: The 4-methyl-2-piperidinecarboxylic acid hydrochloride is then esterified with ethyl alcohol to produce 4-methyl-2-ethyl nipecotate hydrochloride.
Separation: A mixed solvent of methyl tertiary butyl ether and ethyl alcohol is used to separate the cis and trans forms of 4-methyl-2-ethyl nipecotate hydrochloride.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential effects on biological systems, including its role as a neurotransmitter modulator.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2R,4R)-4-Methyl-2-piperidinecarboxylicethylester involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter receptors, particularly metabotropic glutamate receptors, which play a role in synaptic transmission and plasticity. This modulation can lead to various physiological effects, including neuroprotection and anti-apoptotic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4S)-4-Methyl-2-piperidinecarboxylicethylester: This is a diastereomer of the target compound with different stereochemistry.
4-Methyl-2-piperidinecarboxylic acid: A related compound without the ester group.
4-Methyl-2-cyanopiperidine: The starting material for the synthesis of the target compound.
Uniqueness
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with certain molecular targets makes it valuable in research and therapeutic applications .
Eigenschaften
CAS-Nummer |
179236-77-2 |
|---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.238 |
Synonyme |
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1149246.png)
![3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149254.png)





![1-Phenyl-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B1149265.png)


